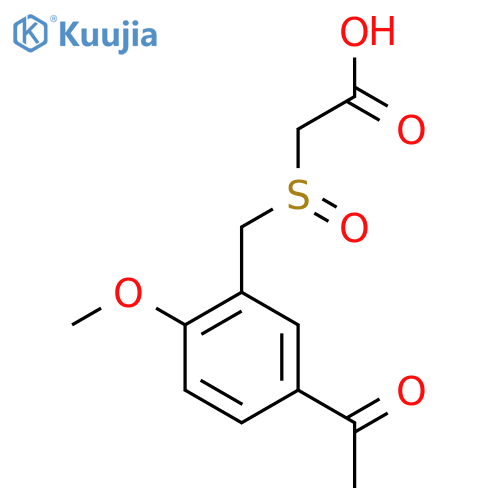Cas no 1306603-69-9 (2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid)

1306603-69-9 structure
商品名:2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid
CAS番号:1306603-69-9
MF:C12H14O5S
メガワット:270.301562786102
CID:5055691
2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid
- 2-{[(5-acetyl-2-methoxyphenyl)methane]sulfinyl}acetic acid
- NE60348
- 2-[(5-acetyl-2-methoxyphenyl)methylsulfinyl]acetic acid
- Z1270387270
- 2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid
-
- インチ: 1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
- InChIKey: HJHNGCDQLJERJO-UHFFFAOYSA-N
- ほほえんだ: S(CC(=O)O)(CC1C=C(C(C)=O)C=CC=1OC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 341
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 99.9
2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-77005-5.0g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 95% | 5.0g |
$1364.0 | 2024-05-22 | |
| TRC | B401665-25mg |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B401665-250mg |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-77005-2.5g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 95% | 2.5g |
$923.0 | 2024-05-22 | |
| Aaron | AR01AIXD-2.5g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 90% | 2.5g |
$1295.00 | 2023-12-16 | |
| Aaron | AR01AIXD-1g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 90% | 1g |
$672.00 | 2023-12-16 | |
| Enamine | EN300-77005-0.5g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 95% | 0.5g |
$353.0 | 2024-05-22 | |
| TRC | B401665-50mg |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Enamine | EN300-77005-0.1g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 95% | 0.1g |
$132.0 | 2024-05-22 | |
| Aaron | AR01AIXD-100mg |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 90% | 100mg |
$207.00 | 2023-12-16 |
2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
1306603-69-9 (2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
